molecular formula C21H20F2N4O B1436869 6-(1-(2,3-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one CAS No. 1381465-50-4

6-(1-(2,3-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one

Cat. No.: B1436869
CAS No.: 1381465-50-4
M. Wt: 382.4 g/mol
InChI Key: HGJNIPRGQNBUDZ-UHFFFAOYSA-N
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Description

6-(1-(2,3-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-(2,3-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common route might include:

    Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the 2,3-difluorobenzyl group can be introduced via nucleophilic substitution.

    Pyrimidine Ring Construction: The pyrimidine ring can be synthesized through a condensation reaction involving a pyridine derivative and appropriate reagents.

    Final Coupling: The piperidine and pyrimidine intermediates are then coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques like crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can modify the pyrimidine ring or the difluorobenzyl group.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce different functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:

    Binding to Active Sites: Inhibiting or activating enzymes.

    Receptor Modulation: Altering the activity of cellular receptors.

Comparison with Similar Compounds

Similar Compounds

  • 6-(1-Benzylpiperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one
  • 6-(1-(2-Fluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one

Uniqueness

The presence of the 2,3-difluorobenzyl group in 6-(1-(2,3-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one may confer unique properties, such as increased binding affinity or altered metabolic stability, compared to similar compounds.

Properties

IUPAC Name

4-[1-[(2,3-difluorophenyl)methyl]piperidin-4-yl]-2-pyridin-2-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N4O/c22-16-5-3-4-15(20(16)23)13-27-10-7-14(8-11-27)18-12-19(28)26-21(25-18)17-6-1-2-9-24-17/h1-6,9,12,14H,7-8,10-11,13H2,(H,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJNIPRGQNBUDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=O)NC(=N2)C3=CC=CC=N3)CC4=C(C(=CC=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(1-(2,3-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one
Reactant of Route 2
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6-(1-(2,3-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one
Reactant of Route 3
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6-(1-(2,3-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one
Reactant of Route 4
6-(1-(2,3-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one
Reactant of Route 5
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6-(1-(2,3-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one
Reactant of Route 6
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6-(1-(2,3-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one

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